![molecular formula C10H12N2O B1406430 1-(3-Aminophenyl)cyclopropanecarboxamide CAS No. 1456714-49-0](/img/structure/B1406430.png)
1-(3-Aminophenyl)cyclopropanecarboxamide
Overview
Description
1-(3-Aminophenyl)cyclopropanecarboxamide, also known as APCCA, is a cyclic organic compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 g/mol .
Molecular Structure Analysis
The InChI code for 1-(3-Aminophenyl)cyclopropanecarboxamide is 1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13) . This indicates the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group.Physical And Chemical Properties Analysis
1-(3-Aminophenyl)cyclopropanecarboxamide is a solid at room temperature .Scientific Research Applications
I have conducted a search for the scientific research applications of 1-(3-Aminophenyl)cyclopropanecarboxamide , but unfortunately, the available information does not detail specific applications for this compound. It is a specialized chemical used in proteomics research, as indicated by product listings from scientific suppliers .
Safety and Hazards
The safety information available indicates that 1-(3-Aminophenyl)cyclopropanecarboxamide has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404 .
properties
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCJLPQSTQGHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)cyclopropanecarboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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